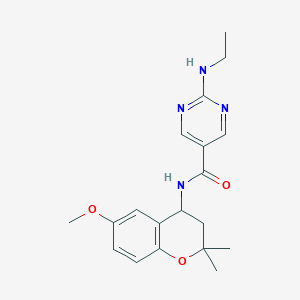
N-(2,4-dimethoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dimethoxyphenyl)isonicotinamide often involves the reaction of isonicotinoyl chloride with various amines or other nucleophiles in the presence of suitable catalysts and conditions. For example, N-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution, characterized by spectroscopic methods (Aydın & Dağci, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-dimethoxyphenyl)isonicotinamide is often elucidated using X-ray diffraction, NMR, and MS spectroscopic methods. These techniques provide detailed information on the arrangement of atoms within the molecule and the nature of the chemical bonds. The structure of (S)-2, obtained by treating 3,4-dimethoxybenzoyl chloride with chiral synthons in the presence of a superbase, was determined by X-ray, highlighting the molecule's high fluorescence quantum yields (Tang & Verkade, 1996).
Applications De Recherche Scientifique
Hydrogen-Bonding in Material Science
Hydrogen-bonding plays a pivotal role in the assembly of dimetal building blocks, where compounds similar to N-(2,4-dimethoxyphenyl)isonicotinamide, such as isonicotinamide, are utilized to form polymeric networks. These networks exhibit diverse structures, including linear, zig-zag, and sinusoidal forms, depending on the ligands and metal precursors involved. This application highlights the potential of N-(2,4-dimethoxyphenyl)isonicotinamide in constructing new materials with unique properties through hydrogen-bond interactions (Bera et al., 2003).
Supramolecular Chemistry
The field of supramolecular chemistry benefits from the properties of isonicotinamide derivatives, employing them as supramolecular reagents. These compounds facilitate the directed assembly of copper(II) complexes, forming infinite 1-D motifs. The structural versatility of isonicotinamide showcases its potential in creating inorganic-organic hybrid materials with consistent supramolecular motifs across various chemical environments. This suggests potential research avenues for N-(2,4-dimethoxyphenyl)isonicotinamide in developing new supramolecular structures (Aakeröy et al., 2003).
Crystal Engineering
Isonicotinamide derivatives are also instrumental in crystal engineering, particularly in co-crystallizing with phenols to study hydrogen bonding patterns. This research provides a foundation for understanding how compounds like N-(2,4-dimethoxyphenyl)isonicotinamide could be used in designing new molecular complexes with desired properties, leveraging phenol–isonicotinamide adducts for versatile crystal engineering applications (Vishweshwar et al., 2003).
Anticancer and Antimalarial Research
Though not directly related to N-(2,4-dimethoxyphenyl)isonicotinamide, research on artemisinin-derived compounds demonstrates the broader potential of chemical derivatives in therapeutic applications. For instance, trioxane dimers have shown considerable antimalarial efficacy and anticancer activity in rodent models. This suggests that structurally complex derivatives, including those of isonicotinamide, might hold potential in pharmacological research for developing new treatments (Posner et al., 2004).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-3-4-12(13(9-11)19-2)16-14(17)10-5-7-15-8-6-10/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPIDYXYLQBUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)
![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)
![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)
![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)
![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)